15beta-Hydroxy Cyproterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15beta-Hydroxy Cyproterone is a steroidal antiandrogen and the major metabolite of cyproterone acetate. It is formed from cyproterone acetate in the liver by hydroxylation via the cytochrome P450 enzyme CYP3A4 . During therapy with cyproterone acetate, this compound circulates at concentrations that are approximately twice those of cyproterone acetate . It has similar or even greater antiandrogen activity compared to cyproterone acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of 15beta-Hydroxy Cyproterone can be achieved using Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst . This enzyme is highly selective towards the 15beta position, making it an excellent candidate for the production of human drug metabolites and drug precursors . The process involves the conversion of a synthetic testosterone derivative, cyproterone acetate, by CYP106A2 under in vitro and in vivo conditions . Using a Bacillus megaterium whole-cell system overexpressing CYP106A2, sufficient amounts of the product for structure elucidation by nuclear magnetic resonance spectroscopy can be obtained .
Industrial Production Methods: The industrial production of this compound involves scaling up the reaction from shake flasks to bioreactors . Using a bench-top bioreactor and the recombinant Bacillus megaterium system, both a fermentation and a transformation process can be successfully implemented . Optimization of the process led to an improvement from 55% to 98% overall conversion, with a product formation of 0.43 g/L, approaching industrial process requirements and future large-scale application .
Chemical Reactions Analysis
Types of Reactions: 15beta-Hydroxy Cyproterone undergoes hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes . It is formed from cyproterone acetate in the liver by hydroxylation via the cytochrome P450 enzyme CYP3A4 .
Common Reagents and Conditions: The hydroxylation reaction involves the use of cytochrome P450 enzymes, specifically CYP106A2 and CYP3A4 . The reaction conditions include the presence of Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst .
Major Products Formed: The major product formed from the hydroxylation of cyproterone acetate is this compound . This compound retains antiandrogen activity but has significantly lower progestogen properties than the mother compound .
Scientific Research Applications
15beta-Hydroxy Cyproterone has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is a highly interesting drug candidate due to its retained antiandrogen activity but significantly lower progestogen properties than cyproterone acetate . The compound is used in the production of human drug metabolites and drug precursors .
Mechanism of Action
15beta-Hydroxy Cyproterone exerts its effects by blocking androgen receptors, preventing androgens from binding to them . It suppresses the actions of testosterone and its metabolite dihydrotestosterone on tissues . The compound also exerts a negative feedback on the hypothalamo-pituitary axis, inhibiting the secretion of luteinizing hormone and resulting in diminished testosterone levels .
Comparison with Similar Compounds
15beta-Hydroxy Cyproterone is similar to cyproterone acetate, which is a very potent synthetic analog of progesterone classified as a progestin . Cyproterone acetate is estimated to be approximately 1200 times more potent as an antiandrogen than 17alpha-acetoxyprogesterone . this compound has significantly lower progestogen properties than cyproterone acetate . Other similar compounds include 17alpha-hydroxyprogesterone and 17alpha-acetoxyprogesterone .
Properties
Molecular Formula |
C22H27ClO4 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |
InChI |
InChI=1S/C22H27ClO4/c1-10(24)22(27)9-18(26)19-12-7-16(23)15-8-17(25)11-6-14(11)21(15,3)13(12)4-5-20(19,22)2/h7-8,11-14,18-19,26-27H,4-6,9H2,1-3H3 |
InChI Key |
AZLZJMSZETWMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.